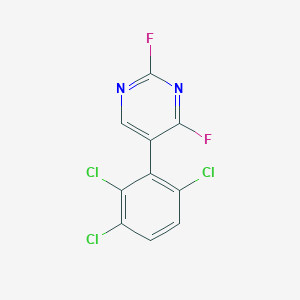
2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both fluorine and chlorine substituents on a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,3,6-trichlorophenylamine with a fluorinated pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction where the amine group of 2,3,6-trichlorophenylamine displaces a leaving group on the fluorinated pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, although the presence of electron-withdrawing fluorine and chlorine atoms may reduce its reactivity.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine and chlorine substituents can enhance the compound’s binding affinity and selectivity for these targets. In agrochemicals, the compound may disrupt essential biological processes in pests or weeds, leading to their elimination .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine
- 2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine
- 3,5-Difluoro-2,4,6-trinitrophenol
Uniqueness
2,4-Difluoro-5-(2,3,6-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and chlorine atoms on the pyrimidine ring can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H3Cl3F2N2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
2,4-difluoro-5-(2,3,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl3F2N2/c11-5-1-2-6(12)8(13)7(5)4-3-16-10(15)17-9(4)14/h1-3H |
InChI Key |
UZCJEYWECLNGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CN=C(N=C2F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


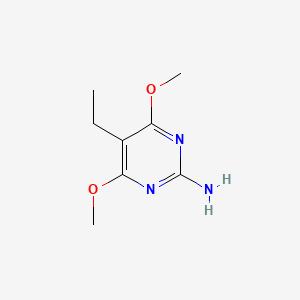
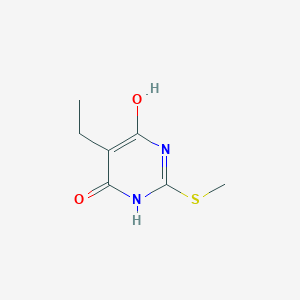
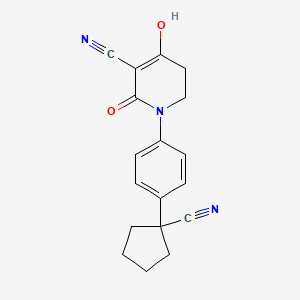
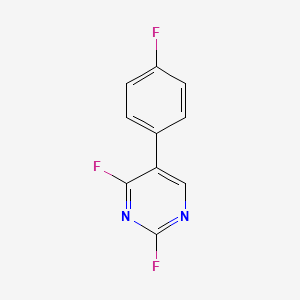
![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)
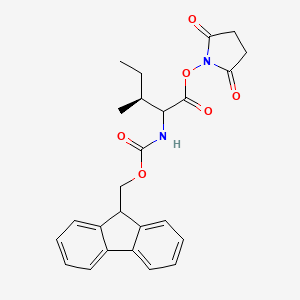
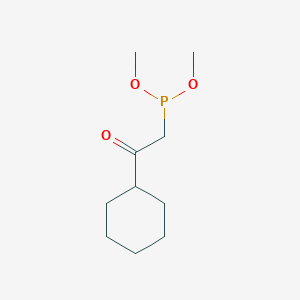
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)

![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
